REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([C:12]#[N:13])[c:5]([N+:9]([O-:10])=[O:11])[cH:6][cH:7][cH:8]1.[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[Na+:21].[O-:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[OH2:22]>>[C:1](#[N:2])[c:3]1[c:4]([C:12]#[N:13])[c:5]([O:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc([N+](=O)[O-])c1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1cccc(Oc2ccccc2)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |